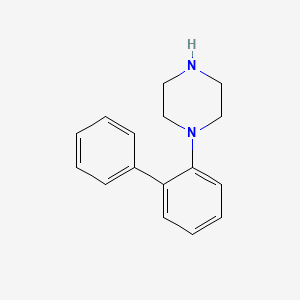

1-(Biphenyl-2-yl)piperazin

Übersicht

Beschreibung

1-(Biphenyl-2-yl) piperazine (1-BPZ) is a versatile organic compound that has been studied extensively in recent years due to its many potential applications. It is a highly stable cyclic amine that is synthesized from two monomers, biphenyl and 2-piperazine, and can be used in a wide range of scientific research applications.

Wissenschaftliche Forschungsanwendungen

Synthese von Pharmazeutika

1-(Biphenyl-2-yl)piperazin: ist ein Schlüsselzwischenprodukt bei der Synthese verschiedener pharmazeutischer Medikamente. Seine Struktur ist integraler Bestandteil der pharmakokinetischen Eigenschaften des endgültigen Wirkstoffmoleküls. Es wird häufig verwendet, um die Löslichkeit und Bioverfügbarkeit von Medikamenten zu verbessern, was es zu einer wertvollen Komponente in der pharmazeutischen Chemie macht .

Antituberkulosemittel

Diese Verbindung wurde auf ihr Potenzial bei der Entwicklung neuer Antituberkulosemittel untersucht. Derivate von This compound haben eine signifikante Aktivität gegen Mycobacterium tuberculosis gezeigt, was ihr Versprechen bei der Behandlung von Tuberkulose unterstreicht .

Kinase-Inhibitoren

Im Bereich der Krebsforschung werden Derivate von This compound als Kinase-Inhibitoren untersucht. Diese Verbindungen können die Signalwege stören, die das Tumorwachstum und die Proliferation fördern, und bieten einen Weg zu neuen Krebstherapien .

Rezeptor-Modulatoren

Die strukturelle Flexibilität von This compound ermöglicht es ihm, als Gerüst für Rezeptor-Modulatoren zu fungieren. Diese Modulatoren können die Wirkung von Neurotransmittern oder Hormonen nachahmen oder blockieren, wodurch sie zur Behandlung einer Vielzahl von neurologischen und endokrinen Erkrankungen geeignet sind .

Entwicklung synthetischer Methoden

Neuere Fortschritte in der Synthesechemie haben This compound bei der Entwicklung neuer Methoden zum Aufbau von Piperazinringen eingesetzt, die in vielen biologisch aktiven Verbindungen vorkommen .

Anwendungen in der analytischen Chemie

This compound: wird in der analytischen Chemie als Reagenz zur Bestimmung verschiedener chemischer Verbindungen eingesetzt. Seine selektiven Bindungseigenschaften machen es nützlich in Assays und diagnostischen Tests .

Wirkmechanismus

Target of Action

For instance, piperazine is a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings .

Mode of Action

Piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism . This paralysis is likely due to the compound’s interaction with GABA receptors .

Biochemical Pathways

The action of piperazine derivatives often involves the gabaergic system . By acting as a GABA receptor agonist, piperazine can affect neurotransmission and potentially influence various biochemical pathways.

Pharmacokinetics

It’s known that biphenyl derivatives are small-molecule inhibitors with advantages of oral bioavailability, high tumor penetration, and better pharmacokinetic properties .

Result of Action

The general effect of piperazine compounds is to cause paralysis in parasites, facilitating their removal or expulsion from the host body .

Action Environment

It’s known that the storage stability of biphenyl type epoxy resins at room temperature is low . Therefore, the stability of 1-(Biphenyl-2-yl) piperazine might also be influenced by environmental conditions such as temperature.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

1-(Biphenyl-2-yl) piperazine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme acetylcholinesterase, where 1-(Biphenyl-2-yl) piperazine acts as an inhibitor, thereby affecting the breakdown of acetylcholine . This interaction is significant in the context of neurological functions and disorders. Additionally, 1-(Biphenyl-2-yl) piperazine has been shown to bind to serotonin receptors, influencing neurotransmitter signaling pathways . These interactions highlight the compound’s potential in modulating biochemical pathways related to neurotransmission and enzyme regulation.

Cellular Effects

The effects of 1-(Biphenyl-2-yl) piperazine on various cell types and cellular processes are profound. In cancer cells, for instance, this compound has demonstrated cytotoxic effects, leading to apoptosis or programmed cell death . It influences cell signaling pathways by upregulating apoptotic markers such as cleaved caspase-3 and cytochrome c . Furthermore, 1-(Biphenyl-2-yl) piperazine affects gene expression by modulating the activity of transcription factors involved in cell proliferation and survival . These cellular effects underscore the compound’s potential as an anticancer agent and its broader impact on cellular metabolism and function.

Molecular Mechanism

At the molecular level, 1-(Biphenyl-2-yl) piperazine exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their activity. For example, its inhibition of acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine . This inhibition leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling. Additionally, 1-(Biphenyl-2-yl) piperazine’s interaction with serotonin receptors modulates neurotransmitter release and receptor activity . These molecular interactions are critical for understanding the compound’s therapeutic potential and its role in biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Biphenyl-2-yl) piperazine have been observed to change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that 1-(Biphenyl-2-yl) piperazine remains stable under ambient conditions but may degrade over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained cytotoxic effects on cancer cells, with apoptosis being a prominent outcome . These temporal effects are crucial for designing experiments and understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 1-(Biphenyl-2-yl) piperazine vary with different dosages in animal models. At lower doses, the compound has been observed to exert therapeutic effects without significant toxicity . At higher doses, adverse effects such as neurotoxicity and gastrointestinal disturbances have been reported . These dosage-dependent effects highlight the importance of determining optimal dosing regimens for therapeutic applications. In animal models, 1-(Biphenyl-2-yl) piperazine has shown promise in treating neurological disorders and cancers, but careful consideration of dosage is essential to minimize potential side effects.

Metabolic Pathways

1-(Biphenyl-2-yl) piperazine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active and inactive metabolites, which can influence the compound’s overall efficacy and toxicity. Additionally, 1-(Biphenyl-2-yl) piperazine affects metabolic flux by modulating the activity of key enzymes involved in neurotransmitter synthesis and degradation . Understanding these metabolic pathways is critical for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of 1-(Biphenyl-2-yl) piperazine within cells and tissues are influenced by various factors. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, 1-(Biphenyl-2-yl) piperazine can accumulate in specific cellular compartments, affecting its localization and activity . The distribution of the compound within tissues is also determined by its affinity for different biomolecules and its ability to cross biological barriers . These factors are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of 1-(Biphenyl-2-yl) piperazine plays a crucial role in its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, 1-(Biphenyl-2-yl) piperazine may localize to the mitochondria, where it can influence mitochondrial function and apoptosis . Additionally, its presence in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins . Understanding the subcellular localization of 1-(Biphenyl-2-yl) piperazine is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Eigenschaften

IUPAC Name |

1-(2-phenylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-2-6-14(7-3-1)15-8-4-5-9-16(15)18-12-10-17-11-13-18/h1-9,17H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRVRTJVCWZOQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901029791 | |

| Record name | 1-(2-Biphenylyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

180698-18-4 | |

| Record name | 1-(2-Diphenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180698184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Biphenylyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-DIPHENYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5S5265H6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)

![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)